molecular formula C5H6F2N2O2 B12850400 5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione

5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione

Cat. No.: B12850400
M. Wt: 164.11 g/mol
InChI Key: RVMZIBISLLVBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse applications in medicinal chemistry, particularly as antiviral and anticancer agents. The presence of fluorine atoms in the structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and methylated derivatives.

    Reaction Conditions: The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrimidinedione ring.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: Substitution reactions can occur at the fluorine or methyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinediones.

Scientific Research Applications

5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, resulting in its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent with a similar pyrimidinedione structure.

    6-Azauridine: An antiviral compound with structural similarities.

    5-Methylcytosine: A methylated pyrimidine derivative with biological significance.

Uniqueness

5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione is unique due to the presence of both fluorine and methyl groups, which enhance its stability and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C5H6F2N2O2

Molecular Weight

164.11 g/mol

IUPAC Name

5,6-difluoro-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H6F2N2O2/c1-5(7)2(6)8-4(11)9-3(5)10/h2H,1H3,(H2,8,9,10,11)

InChI Key

RVMZIBISLLVBRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=O)NC1=O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.